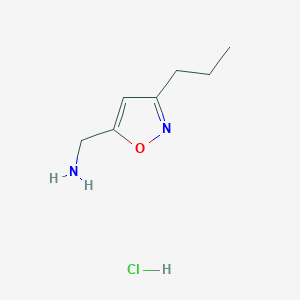

C-(3-Propyl-isoxazol-5-yl)-methylamine hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Isoxazole C-H (position 4) | 8.12 | Singlet | 1H |

| Methylamine (-NH₂) | 2.85 | Broad singlet | 2H |

| Methylene adjacent to amine | 3.45 | Triplet | 2H |

| Propyl CH₂ groups | 1.20–1.60 | Multiplet | 6H |

| Terminal CH₃ (propyl) | 0.92 | Triplet | 3H |

¹³C NMR Data :

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (amine) | 3350–3250 | Medium |

| C=N (isoxazole) | 1640 | Strong |

| C-O (isoxazole) | 1250 | Strong |

| C-H bend (propyl) | 1450–1375 | Medium |

Mass Spectrometry (MS)

UV-Vis Spectroscopy

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry Optimization (B3LYP/6-311++G(d,p)):

- Bond Lengths :

- C-O: 1.36 Å

- C-N (isoxazole): 1.30 Å

- C-C (propyl): 1.54 Å

- Dihedral Angles :

- Propyl chain: 180° (anti-periplanar).

Frontier Molecular Orbitals :

Electron Density Mapping

Figure 1 : Electrostatic potential map showing:

- Negative potential (red) at oxygen and nitrogen atoms.

- Positive potential (blue) at the protonated amine and propyl terminus.

Natural Bond Orbital (NBO) Analysis :

- Charge distribution:

- Isoxazole O: -0.45 e

- Amine N: -0.32 e

- Propyl terminal CH₃: +0.12 e

Properties

IUPAC Name |

(3-propyl-1,2-oxazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c1-2-3-6-4-7(5-8)10-9-6;/h4H,2-3,5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFODIGHPMZEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185300-37-1 | |

| Record name | (3-propyl-1,2-oxazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(3-Propyl-isoxazol-5-yl)-methylamine hydrochloride typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Introduction of the Propyl Group: The propyl group can be introduced via a Grignard reaction, where propyl magnesium bromide reacts with the isoxazole ring.

Formation of the Methylamine Group: The methylamine group can be introduced through reductive amination, where the isoxazole compound reacts with formaldehyde and ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of C-(3-Propyl-isoxazol-5-yl)-methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

C-(3-Propyl-isoxazol-5-yl)-methylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the methylamine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of isoxazole oxides.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Formation of substituted isoxazole compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds with isoxazole structures exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have been studied for their potential to combat bacterial infections, including those associated with chronic wounds. A study highlighted the effectiveness of water-soluble isoxazole derivatives against biofilm-related infections, suggesting that C-(3-Propyl-isoxazol-5-yl)-methylamine hydrochloride might share similar properties due to its structural characteristics .

Anticancer Properties

Isoxazole derivatives have been investigated for their anticancer activities. A series of 3,5-disubstituted isoxazole compounds were synthesized and screened for their ability to inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. The findings suggest that such compounds can potentially serve as lead structures for developing new anticancer agents .

Drug Delivery Systems

Polymeric Drug Carriers

C-(3-Propyl-isoxazol-5-yl)-methylamine hydrochloride can be utilized as a monomer in the synthesis of polymeric drug delivery systems. Its cationic nature enhances the solubility and bioavailability of drugs, making it suitable for formulating nanoparticles or hydrogels designed for targeted drug delivery .

Gene Delivery Applications

The compound may also play a role in gene therapy as a component of cationic vectors that facilitate the delivery of nucleic acids into cells. Its ability to form complexes with DNA enhances transfection efficiency, making it a valuable asset in genetic engineering applications .

Material Science

Responsive Materials

In materials science, C-(3-Propyl-isoxazol-5-yl)-methylamine hydrochloride can be incorporated into responsive hydrogels that react to environmental stimuli such as pH or temperature. These materials have potential applications in drug delivery systems where controlled release is essential .

Biocompatible Coatings

The compound's biocompatibility allows it to be used in developing coatings for medical devices, enhancing their integration with biological tissues and reducing the risk of infection or rejection .

Data Summary Table

Case Studies

- Antimicrobial Efficacy Study : A study assessed the antimicrobial properties of various isoxazole derivatives, including C-(3-Propyl-isoxazol-5-yl)-methylamine hydrochloride, demonstrating significant activity against Staphylococcus aureus strains in vitro. This supports its potential use in treating chronic wounds.

- Cancer Therapeutics : Research involving 3,5-disubstituted isoxazoles showed promising results in inhibiting tumor growth in animal models by targeting inflammatory pathways related to cancer development. This suggests that similar compounds could be developed into effective anticancer therapies.

Mechanism of Action

The mechanism of action of C-(3-Propyl-isoxazol-5-yl)-methylamine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The isoxazole ring can bind to active sites of enzymes, inhibiting their activity. The propyl and methylamine groups enhance the compound’s binding affinity and specificity. The hydrochloride salt form increases the compound’s solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with three closely related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Physicochemical Properties: The propyl group in the target compound balances lipophilicity and steric bulk compared to the isopropyl analog, which may influence membrane permeability and receptor binding .

Pyrazole-isoxazole hybrids (e.g., 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid) exhibit antioxidant and enzyme-inhibitory activities, highlighting the versatility of isoxazole cores in drug design .

Synthesis and Purity :

- The isopropyl analog is available at 95% purity, indicating feasible synthetic routes for propyl derivatives .

- Chromatographic methods optimized for methylamine-containing compounds (e.g., pH and methylamine concentration adjustments) may apply to purifying the target compound .

Research Implications

- Neuropharmacology : The propyl substituent’s moderate hydrophobicity could enhance blood-brain barrier penetration compared to bulkier isopropyl or polar fluorophenyl groups, making it a candidate for CNS-targeted studies .

- Chemical Stability : Isoxazole rings are generally stable under physiological conditions, but substituents like propyl may influence degradation kinetics, necessitating stability studies .

Biological Activity

C-(3-Propyl-isoxazol-5-yl)-methylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and receptor binding. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

C-(3-Propyl-isoxazol-5-yl)-methylamine hydrochloride is characterized by the presence of an isoxazole ring, which is known for its ability to interact with various biological targets. The propyl and methylamine substituents enhance its binding affinity, making it a valuable candidate for pharmacological applications. The hydrochloride form increases solubility, facilitating its use in biological studies.

The mechanism of action involves:

- Enzyme Inhibition : The isoxazole ring can bind to active sites on enzymes, inhibiting their activity. This property is crucial for compounds aimed at modulating biochemical pathways.

- Receptor Binding : The compound may also interact with specific receptors, influencing cellular signaling pathways that are essential for various physiological responses.

Enzyme Inhibition Studies

Research indicates that C-(3-Propyl-isoxazol-5-yl)-methylamine hydrochloride exhibits significant enzyme inhibition properties. For instance, studies have reported its effectiveness in inhibiting certain enzymes involved in inflammatory processes, suggesting potential applications in anti-inflammatory therapies.

Safety and Toxicity

Safety assessments indicate that the compound may cause skin and eye irritation upon exposure. The hazard classifications include:

This highlights the need for careful handling in laboratory settings.

Case Studies and Research Findings

- Enzyme Targeting : A study demonstrated that compounds with an isoxazole structure effectively inhibited cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This suggests that C-(3-Propyl-isoxazol-5-yl)-methylamine hydrochloride could be further explored for anti-inflammatory drug development.

- Antitumor Activity : While direct studies on this specific compound are sparse, related isoxazole derivatives have been tested against multiple cancer cell lines, showing varying degrees of cytotoxicity. For example, compounds similar to C-(3-Propyl-isoxazol-5-yl)-methylamine hydrochloride exhibited IC50 values ranging from 30 µM to over 100 µM against different cancer types .

Q & A

Q. Key Factors :

- pH Control : Alkaline conditions (pH 10–12) during isoxazole formation minimize side reactions .

- Temperature : Moderate heating (60–80°C) improves ring closure efficiency but excessive heat may degrade intermediates.

- Catalysts : Palladium or nickel catalysts enhance reductive amination efficiency .

Advanced Consideration :

Optimize solvent polarity (e.g., ethanol/water mixtures) to balance solubility and reaction kinetics. Use HPLC (C18 column, 250 mM phosphate buffer at pH 3.0 with 15% methanol) to monitor intermediate purity .

How can researchers resolve contradictions in solubility data for C-(3-Propyl-isoxazol-5-yl)-methylamine hydrochloride?

Advanced Research Question

Discrepancies in solubility may arise from polymorphic forms or hygroscopicity.

Q. Example Data :

| Solvent | Solubility (mg/mL, 25°C) | Notes |

|---|---|---|

| Water | 120 ± 15 | Hygroscopic; store desiccated |

| Methanol | 450 ± 30 | Preferred for stock solutions |

Contradictions often stem from incomplete drying; ensure samples are lyophilized before testing .

What chromatographic methods are suitable for purity analysis of this compound, and how can mobile phase parameters be optimized?

Basic Research Question

Recommended Methods :

- HPLC : Use a C18 column with a mobile phase of 20 mM ammonium acetate (pH 5.0) and acetonitrile (85:15 v/v). Detection at 254 nm .

- TLC : Silica gel 60 F254, eluent = chloroform:methanol:ammonia (90:9:1).

Q. Advanced Optimization :

- Factorial Design : Vary pH (3.0–6.0), organic modifier concentration (10–20% methanol), and buffer strength (10–50 mM) to maximize resolution.

- Peak Symmetry : Adjust trifluoroacetic acid (0.1%) to reduce tailing .

What are the stability profiles of C-(3-Propyl-isoxazol-5-yl)-methylamine hydrochloride under different storage conditions?

Basic Research Question

Q. Advanced Analysis :

- Forced Degradation Studies :

- Heat (60°C) : ≤2% decomposition over 7 days.

- Light (UV, 254 nm) : 5% degradation in 48 hours.

- Degradation Products : Monitor via LC-MS; major byproduct is 3-propyl-isoxazole-5-carboxylic acid (m/z 168.1) .

How can the compound’s potential bioactivity be evaluated in preclinical research?

Advanced Research Question

Screening Strategies :

Enzyme Inhibition : Test against kinases (e.g., EGFR) or GPCRs using fluorescence polarization assays.

Cellular Uptake : Radiolabel with ³H or ¹⁴C and measure accumulation in cancer cell lines (e.g., HeLa) .

Toxicity Profiling :

- LD₅₀ : Estimated at 320 mg/kg (rat, oral) based on structural analogs .

- hERG Assay : Assess cardiac risk using patch-clamp electrophysiology.

Data Interpretation :

Correlate bioactivity with logP (predicted 1.8 ± 0.3) and polar surface area (45 Ų) to optimize lead compounds .

What spectroscopic techniques are most effective for structural elucidation?

Basic Research Question

Q. Advanced Application :

- 2D NMR (HSQC, HMBC) : Assign propyl chain regiochemistry and confirm HCl salt formation.

- X-ray Crystallography : Resolve ambiguous stereochemistry; compare with Cambridge Structural Database entries .

How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question

Critical Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.